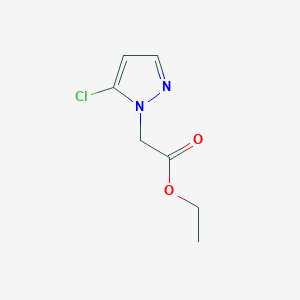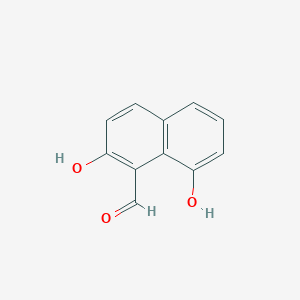
4-(Azetidin-3-yloxy)-6-chloropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azetidin-3-yloxy)-6-chloropyrimidine is a heterocyclic compound that features both azetidine and pyrimidine rings. The presence of these rings makes it an interesting molecule for various chemical and biological applications. The azetidine ring is a four-membered nitrogen-containing ring, while the pyrimidine ring is a six-membered ring containing nitrogen atoms at positions 1 and 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yloxy)-6-chloropyrimidine typically involves the reaction of 6-chloropyrimidine with azetidine derivatives. One common method is the nucleophilic substitution reaction where the azetidine moiety is introduced to the pyrimidine ring. This can be achieved by reacting 6-chloropyrimidine with azetidin-3-ol in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Azetidin-3-yloxy)-6-chloropyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles.
Oxidation and reduction: The azetidine ring can be oxidized or reduced under specific conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Substitution reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and reduction: Products include oxidized or reduced forms of the azetidine ring, potentially leading to ring-opened structures.
Applications De Recherche Scientifique
4-(Azetidin-3-yloxy)-6-chloropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Azetidin-3-yloxy)-6-chloropyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. The pyrimidine ring can interact with nucleic acids, potentially affecting DNA or RNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Azetidin-3-yloxy)aniline: Similar structure but with an aniline group instead of a pyrimidine ring.
4-(Azetidin-3-yloxy)benzonitrile: Contains a benzonitrile group instead of a pyrimidine ring.
4-(Azetidin-3-yloxy)-2-chloropyrimidine: Similar structure with a chlorine atom at a different position on the pyrimidine ring.
Uniqueness
4-(Azetidin-3-yloxy)-6-chloropyrimidine is unique due to the combination of the azetidine and pyrimidine rings, which provides a distinct set of chemical and biological properties.
Propriétés
Formule moléculaire |
C7H8ClN3O |
|---|---|
Poids moléculaire |
185.61 g/mol |
Nom IUPAC |
4-(azetidin-3-yloxy)-6-chloropyrimidine |
InChI |
InChI=1S/C7H8ClN3O/c8-6-1-7(11-4-10-6)12-5-2-9-3-5/h1,4-5,9H,2-3H2 |
Clé InChI |
AXZLAPPSEJELCK-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)OC2=CC(=NC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


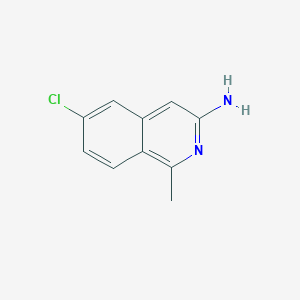
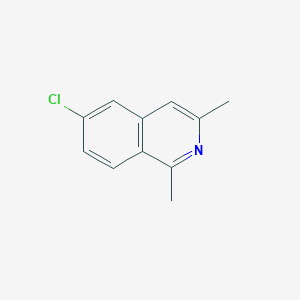
![methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11905387.png)
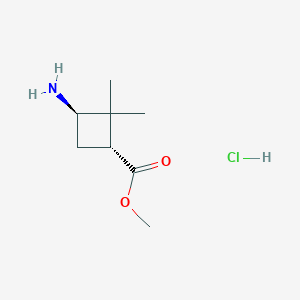
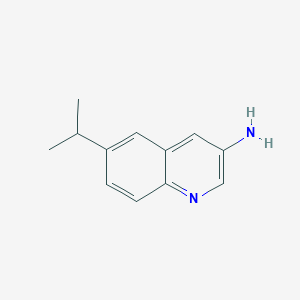

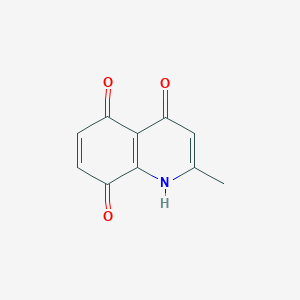

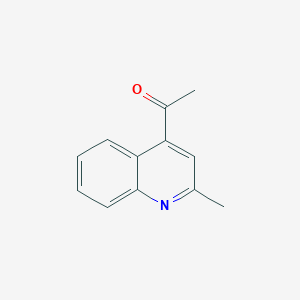


![4,7-Dichloro-1H-imidazo[4,5-C]pyridine](/img/structure/B11905462.png)
